1-(3-Chloro-4-methylphenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea
Description
1-(3-Chloro-4-methylphenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea is a urea derivative characterized by a 3-chloro-4-methylphenyl group and a 6-methyl-2-morpholinopyrimidin-4-ylmethyl substituent. Urea derivatives are widely studied for their biological activities, including antibacterial, antiviral, and antiproliferative properties .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-12-3-4-14(10-16(12)19)23-18(25)20-11-15-9-13(2)21-17(22-15)24-5-7-26-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H2,20,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPRGFSDWPOOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chloro-4-methylphenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea is a member of the urea class of compounds, which have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C13H16ClN3O
- Molecular Weight : 265.74 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
Structural Representation
The structure can be represented as follows:
Inhibition of PLK4
This compound has been identified as a PLK4 inhibitor , which is significant in cancer treatment. Polo-like kinase 4 (PLK4) plays a crucial role in centriole duplication and cell division. Overexpression of PLK4 is associated with various cancers, making it a target for therapeutic intervention. The inhibition of PLK4 can lead to the stabilization of p53, a tumor suppressor protein, thereby inducing cell cycle arrest and apoptosis in cancer cells .
Impact on Cancer Cell Lines
Research indicates that compounds targeting PLK4 can effectively reduce the proliferation of cancer cells with mutations in the p53 pathway. For instance, studies have shown that centrinone, another PLK4 inhibitor, leads to centrosome depletion and subsequent cell cycle arrest in RPE1 cells (a human retinal pigment epithelial cell line) with intact p53 pathways .
Efficacy Studies
Several studies have evaluated the biological activity of similar compounds within the urea class:
- Cell Proliferation Inhibition : In vitro studies demonstrate that compounds structurally related to this compound exhibit significant inhibition of cell proliferation across various cancer cell lines.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in cells treated with PLK4 inhibitors, leading to increased rates of programmed cell death.
- Cell Cycle Arrest : The compound effectively induces G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle .
Case Studies
A notable case study involved the use of a PLK4 inhibitor in patients with wild-type p53 positive cancers. The study found that patients exhibited favorable responses when treated with these inhibitors, highlighting their potential as a therapeutic option for specific cancer types .
Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
The 3-chloro-4-methylphenyl moiety is a common feature in urea derivatives. Key analogs include:
- 1-(3-Chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea : Exhibits potent antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae (MIC values < 2 µg/mL) .
- 1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea (CAS 196879-34-2): Features enhanced lipophilicity (LogP = 3.8) due to additional chlorine atoms but lacks reported biological data .
Table 1: Structural and Bioactivity Comparison of Aryl-Substituted Ureas
Morpholinopyrimidinyl-Containing Analogs
The morpholinopyrimidine group is critical for kinase inhibition and cellular permeability:
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(3-(methyl(2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)urea (CAS 1402747-28-7): Synthesized with a 10% yield, this analog demonstrates the feasibility of incorporating morpholinopyrimidine motifs, though its bioactivity remains uncharacterized .
Table 2: Morpholinopyrimidine-Based Ureas
Q & A
Q. What are the foundational steps for synthesizing 1-(3-Chloro-4-methylphenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea, and how is purity ensured?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the chloro-methylphenyl isocyanate intermediate and coupling it with a morpholinopyrimidine precursor. Key steps include:
- Nucleophilic addition of the amine group to the isocyanate to form the urea linkage .
- Optimization of reaction conditions : Temperature (60–80°C), solvent choice (e.g., THF or DMF), and catalysts (e.g., triethylamine) to enhance yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .
- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, urea NH at δ 8.5–9.0 ppm) and carbon backbone .
- IR spectroscopy : Confirms urea C=O stretch (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass spectrometry (ESI-HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 432.18) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance during the coupling of the morpholinopyrimidine moiety?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
- Temperature modulation : Gradual heating (60°C → 80°C) reduces side reactions while promoting coupling efficiency .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., DBU) can activate the isocyanate group for nucleophilic attack .
- Reaction monitoring : Real-time TLC or HPLC tracks intermediate formation, enabling adjustments to reaction time (typically 12–24 hrs) .
Q. What strategies resolve discrepancies in biological activity data across kinase inhibition assays?
Methodological Answer:
- Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) and positive controls (e.g., staurosporine) to minimize variability .
- Dose-response curves : Generate IC₅₀ values across multiple replicates (n ≥ 3) to assess potency consistency .
- Off-target profiling : Screen against unrelated kinases (e.g., PKA, PKC) to rule out non-specific binding .
- Structural analysis : Compare crystallographic data (if available) with docking simulations to validate binding poses .
Q. How does the morpholinopyrimidine group influence binding kinetics compared to other urea derivatives?
Methodological Answer:
- Enhanced hydrophilicity : The morpholine ring improves solubility, facilitating membrane penetration in cellular assays .
- Hydrogen-bond interactions : The pyrimidine nitrogen atoms engage in H-bonding with kinase active sites (e.g., hinge region of EGFR) .
- Comparative SAR studies : Analogues lacking the morpholine group (e.g., 1-(3-chlorophenyl)-3-methylurea) show reduced potency (IC₅₀ > 10 µM vs. 0.5 µM for the target compound) .
Q. What computational methods predict the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- ADMET prediction : Tools like SwissADME estimate logP (~3.2), aqueous solubility (LogS = -4.5), and CYP450 interactions .
- Molecular dynamics (MD) simulations : Analyze binding stability (RMSD < 2 Å) to prioritize targets for in vitro validation .
- Metabolite prediction : Software (e.g., Meteor) identifies potential Phase I metabolites (e.g., demethylation at the pyrimidine group) .
Data Analysis & Experimental Design
Q. How should researchers design dose-ranging studies for in vivo toxicity evaluation?
Methodological Answer:
- MTD determination : Start with 10 mg/kg (oral) in murine models, escalating in 2-fold increments until toxicity (e.g., weight loss >20%) is observed .
- Biomarker monitoring : Track liver enzymes (ALT/AST) and renal biomarkers (creatinine) at 24/48/72 hrs post-administration .
- Histopathology : Compare organ tissues (liver, kidneys) between treated and control groups to identify subacute toxicity .
Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state structure?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via vapor diffusion (solvent: methanol/water) and refine structures using SHELXL .
- ORTEP diagrams : Visualize thermal ellipsoids to confirm bond angles/distances (e.g., urea C=O bond length ~1.23 Å) .
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic variations .
Comparative & Mechanistic Studies
Q. How does halogen substitution (Cl vs. F) on the phenyl ring alter bioactivity?
Methodological Answer:
- Electron-withdrawing effects : Chloro-substituted analogues exhibit stronger kinase inhibition (e.g., 10-fold lower IC₅₀ vs. fluoro-substituted) due to enhanced electrophilicity .
- Steric effects : Bulkier substituents (e.g., 4-methyl) improve selectivity by fitting into hydrophobic kinase pockets .
- Case study : 1-(3-Chloro-4-methylphenyl) derivatives show IC₅₀ = 0.7 µM against EGFR, vs. 5.2 µΜ for fluoro analogues .
Q. What in vitro models are optimal for evaluating anti-proliferative effects in cancer research?
Methodological Answer:
- Cell line panels : Use NCI-60 screens to assess broad-spectrum activity, followed by focused assays in EGFR-overexpressing lines (e.g., A549, H1975) .
- 3D spheroid models : Mimic tumor microenvironments to study penetration and efficacy in hypoxic conditions .
- Combination studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) via Chou-Talalay analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
